3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of a vast number of therapeutic agents. msesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocyclic ring. msesupplies.com Their prevalence stems from their remarkable chemical stability and their ability to engage in various biological interactions, including hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. mdpi.com
These cyclic compounds are abundant in nature, found in essential biomolecules such as vitamins (e.g., thiamine (B1217682) - Vitamin B1, riboflavin (B1680620) - Vitamin B2), alkaloids (e.g., morphine, nicotine), and hormones. mdpi.comnih.gov The presence of nitrogen atoms within the ring structure imparts specific physicochemical properties, such as polarity and basicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. msesupplies.com The structural diversity of nitrogen heterocycles allows for the creation of a wide array of molecular scaffolds, leading to compounds with a broad spectrum of biological activities. mdpi.com
Below is a table of notable drugs that contain nitrogen-heterocycles, illustrating their diverse therapeutic applications.
| Drug | Heterocyclic Core | Therapeutic Class |
| Diazepam | Benzodiazepine | Anxiolytic |
| Isoniazid | Pyridine (B92270) | Antitubercular |
| Chlorpromazine | Phenothiazine | Antipsychotic |
| Metronidazole | Imidazole | Antibiotic/Antiprotozoal |
| Captopril | Pyrrolidine | ACE Inhibitor |
| Chloroquine | Quinoline | Antimalarial |
| Azidothymidine (AZT) | Pyrimidine | Antiviral |
Overview of 1,2,4-Triazole (B32235) Scaffolds in Drug Discovery and Development
Among the myriad of nitrogen-containing heterocycles, the 1,2,4-triazole ring holds a privileged position in drug discovery. This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous clinically successful drugs. nih.gov The 1,2,4-triazole moiety is known to be metabolically stable and can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target. researchgate.net Its polar nature can also enhance the solubility of a compound, which is a desirable property for drug candidates. researchgate.net
The 1,2,4-triazole scaffold is most notably associated with antifungal and anticancer agents. nih.govzsmu.edu.ua In antifungal drugs like fluconazole (B54011) and itraconazole, the triazole ring is crucial for their mechanism of action, which involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. nih.gov In the realm of oncology, 1,2,4-triazole derivatives have been investigated for their ability to inhibit various cancer-related enzymes, such as kinases and topoisomerases. nih.gov
The following table presents some prominent drugs that feature the 1,2,4-triazole scaffold.
| Drug | Therapeutic Class | Mechanism of Action |
| Fluconazole | Antifungal | Inhibits fungal cytochrome P450 enzyme lanosterol 14α-demethylase. nih.gov |
| Itraconazole | Antifungal | Inhibits fungal cytochrome P450 enzyme lanosterol 14α-demethylase. nih.gov |
| Letrozole | Anticancer | Aromatase inhibitor, blocking the conversion of androgens to estrogens. |
| Anastrozole | Anticancer | Non-steroidal aromatase inhibitor. |
| Ribavirin | Antiviral | Guanosine analogue that interferes with viral RNA and DNA synthesis. researchgate.net |
Role of Propanoic Acid Moieties in Biologically Active Molecules
The propanoic acid moiety, and more broadly, the carboxylic acid group, plays a significant role in the biological activity of many molecules. researchgate.net The aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The carboxylic acid functional group is often a key determinant in drug-target interactions due to its acidity and ability to form strong electrostatic interactions and hydrogen bonds. nih.gov At physiological pH, the carboxylic acid group is typically ionized, which can enhance the water solubility of a compound. wiley-vch.de
However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited passive diffusion across biological membranes. nih.govdntb.gov.ua In the case of NSAIDs, the carboxylic acid moiety is sometimes associated with gastrointestinal side effects. researchgate.net The pharmacokinetic properties of propanoic acid derivatives are generally characterized by good oral absorption and high binding to plasma proteins. pharmacy180.com They are primarily metabolized in the liver and excreted in the urine. pharmacy180.comdrugbank.com
The table below lists some well-known drugs that contain a propanoic acid moiety.
| Drug | Therapeutic Class |
| Ibuprofen (B1674241) | Non-steroidal anti-inflammatory drug (NSAID) |
| Naproxen | Non-steroidal anti-inflammatory drug (NSAID) |
| Ketoprofen | Non-steroidal anti-inflammatory drug (NSAID) |
| Flurbiprofen | Non-steroidal anti-inflammatory drug (NSAID) |
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(1,2,4-triazol-4-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-7-12-13-8-14/h1-2,4-5,7-8H,3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKWSABIJJQOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249322 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-83-6 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 4h 1,2,4 Triazol 4 Yl Phenyl Propanoic Acid Analogues
General Synthetic Routes to 4H-1,2,4-Triazole-Substituted Propanoic Acid Derivatives
The construction of the 4H-1,2,4-triazole ring system appended to a phenylpropanoic acid scaffold can be accomplished through several established synthetic strategies. These methods often involve the sequential formation of key intermediates followed by a final cyclization step to yield the desired triazole core.
Amidrazone-Succinic Anhydride (B1165640) Cyclocondensation Approaches
One potential, albeit less commonly documented, approach for the synthesis of 4H-1,2,4-triazole-substituted propanoic acid derivatives involves the cyclocondensation of an amidrazone with succinic anhydride or its derivatives. In this methodology, an N-aryl amidrazone, which can be prepared from the corresponding arylnitrile, serves as the key building block containing the requisite nitrogen framework for the triazole ring.
The reaction with succinic anhydride would theoretically introduce the propanoic acid side chain. The initial step is envisioned to be the acylation of the amidrazone by the anhydride, leading to an intermediate N-acylamidrazone. Subsequent intramolecular cyclization, driven by the removal of water, would then lead to the formation of the 4H-1,2,4-triazole ring. The outcome of such reactions, however, can be highly dependent on the substitution pattern of the amidrazone and the reaction conditions, with the potential for the formation of acyclic products or other heterocyclic systems. frontiersin.org
While direct examples of this specific transformation leading to 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid analogues are not extensively reported in the literature, the general reactivity of amidrazones with dicarboxylic anhydrides provides a foundation for this synthetic strategy. frontiersin.org
Multi-step Synthesis Strategies Involving Propanoic Acid Precursors
A more prevalent and versatile approach to the synthesis of this compound analogues involves a multi-step sequence starting from a readily available phenylpropanoic acid derivative. This strategy allows for greater control over the substitution pattern and is adaptable for the preparation of a diverse range of analogues. A common starting material for this route is 3-(4-aminophenyl)propanoic acid.
The initial step in this multi-step synthesis often involves the protection of the carboxylic acid functionality of the starting material, typically through esterification. For instance, 3-(4-aminophenyl)propanoic acid can be converted to its corresponding methyl or ethyl ester under standard acidic conditions, such as refluxing in the respective alcohol with a catalytic amount of sulfuric acid. nih.gov This esterification prevents the carboxylic acid from participating in subsequent reactions.
Following the protection of the carboxylic acid, the amino group is transformed into a hydrazide. This is typically achieved through a two-step process. First, the amino group is diazotized, and then the resulting diazonium salt is reduced to a hydrazine (B178648). Alternatively, a more direct approach involves the conversion of the ester to the corresponding hydrazide through hydrazinolysis. This reaction is carried out by treating the ester with hydrazine hydrate (B1144303), often in an alcoholic solvent. nih.govorganic-chemistry.org The resulting hydrazide is a key intermediate for the subsequent cyclization to form the triazole ring.
A study on the hydrazinolysis of methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates demonstrated that the reaction conditions, such as solvent and temperature, can influence the outcome, highlighting the importance of optimizing this step. organic-chemistry.org
The final and crucial step in this synthetic sequence is the cyclization of the prepared hydrazide to form the 4H-1,2,4-triazole ring. Several classical named reactions can be employed for this transformation, including the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari reaction involves the reaction of an acylhydrazide with an amide to form a 1,2,4-triazole (B32235). ktu.edu.trorganic-chemistry.org In the context of synthesizing the target compound, the hydrazide derived from 3-(4-aminophenyl)propanoic acid could be reacted with formamide (B127407) to introduce the final carbon atom of the triazole ring. This reaction typically requires high temperatures and can have limitations in terms of yield and regioselectivity. ktu.edu.trorganic-chemistry.org
The Einhorn-Brunner reaction provides an alternative route, involving the condensation of a hydrazine with a diacylamine in the presence of a weak acid. ktu.edu.trrsc.org This method can also be adapted for the synthesis of 4H-1,2,4-triazoles.
Another common method for the cyclization involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazinate salt. This intermediate is then treated with hydrazine hydrate to cyclize into a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. organic-chemistry.orgresearchgate.netmdpi.com The amino group at the 4-position can then be further modified if necessary.
Advanced Synthetic Techniques and Catalysis
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced techniques and the use of novel catalysts have been successfully applied to the synthesis of 1,2,4-triazole derivatives.
Green Chemistry Approaches
Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. mdpi.comorganic-chemistry.org Microwave irradiation and ultrasound assistance are two prominent green techniques that have been effectively utilized in the synthesis of 1,2,4-triazoles.
Microwave-assisted synthesis has been shown to significantly accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of 1,2,4-triazole derivatives from hydrazides has been successfully achieved under microwave irradiation, often in the absence of a catalyst. ktu.edu.tr One report describes the microwave-induced synthesis of 1,2,4-triazole-3-thiol, a key intermediate, from benzohydrazide, carbon disulfide, and hydrazine hydrate in a multi-step, one-pot reaction under microwave irradiation. researchgate.net
The following table summarizes the advantages of microwave-assisted synthesis over conventional heating for the preparation of certain 1,2,4-triazole derivatives.
| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |
| Hydrazide and aryl isothiocyanate reaction | Reflux for 60 min | Irradiation for 1-2.5 min | ktu.edu.tr |
| Schiff's base formation | Reflux for 5-10 min | Irradiation for 5-10 min | researchgate.net |
Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. frontiersin.org This method has been applied to the synthesis of 1,2,4-triazole derivatives, often leading to improved yields and shorter reaction times. frontiersin.org For instance, the cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines to form 1,2,4-triazoles has been successfully carried out under ultrasound irradiation. frontiersin.org The ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives from 2-(4-isobutylphenyl)propanoic acid has also been reported, demonstrating the applicability of this technique to precursors with a propanoic acid moiety.
The use of green catalysts , such as magnetic nanoparticles, offers advantages in terms of ease of separation and recyclability, contributing to more sustainable synthetic processes. mdpi.com For example, silica-coated NiFe2O4 nanoparticles functionalized with amino glucose have been used as a magnetically separable and reusable nanocatalyst for the multicomponent synthesis of 3-pyrazolyl-4H-1,2,4-triazole derivatives with excellent yields. mdpi.com
The following table provides a comparison of yields and reaction times for the synthesis of triazole-based acetamide (B32628) derivatives using conventional versus ultrasound-assisted methods.
| Compound | Conventional Yield (%) | Conventional Time (h) | Ultrasound Yield (%) | Ultrasound Time (min) | Reference |
| 6a | 65 | 18 | 80 | 50 | |
| 6b | 70 | 16 | 85 | 40 | |
| 6c | 60 | 22 | 75 | 60 | |
| 6d | 75 | 16 | 89 | 40 | |
| 6e | 62 | 26 | 78 | 80 | |
| 6f | 68 | 20 | 82 | 55 |
Alum-Catalyzed Reactions in Aqueous Media
Green chemistry principles have driven the exploration of alternative reaction media and catalysts to minimize environmental impact. nih.gov Water is considered an ideal solvent as it is inexpensive, non-toxic, and environmentally benign. nih.gov In this context, alum (KAl(SO₄)₂·12H₂O) has been identified as an effective, inexpensive, and non-toxic catalyst for synthesizing 1,2,4-triazole-containing propanoic acid derivatives in aqueous media. nih.govnih.govresearchgate.net
This methodology involves a one-pot, multi-component reaction. For instance, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been successfully achieved by reacting 3-acetyl pyridine (B92270), various amino acids, and thiosemicarbazide (B42300) in water at 80°C, using alum as a catalyst. nih.govresearchgate.net This approach offers significant benefits, including high product yields, operational simplicity, and the avoidance of hazardous organic solvents and toxic catalysts, aligning with the principles of green chemistry. nih.gov The reaction is typically stirred for 6-7 hours, and the use of 25 mol% of alum has been found to be optimal for achieving high yields. nih.gov
Ultrasound-Assisted Synthesis Methodologies
Ultrasound-assisted organic synthesis has gained prominence as a technique that accelerates chemical reactions, increases yields, and often allows for milder reaction conditions. mdpi.comnih.gov This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized high-pressure and high-temperature zones, thereby enhancing reaction rates. mdpi.com
In the synthesis of 1,2,4-triazole analogues of propanoic acid, ultrasound irradiation has proven to be significantly more efficient than conventional heating methods. mdpi.comnih.gov For example, the synthesis of 1,2,4-triazole coupled acetamide derivatives of 2-(4-isobutylphenyl)propanoic acid was achieved in 39–80 minutes with yields of 75–89% using ultrasound at 45–55°C. mdpi.com In contrast, the conventional method required 10–36 hours to obtain the products in lower to moderate yields. mdpi.com The use of sonication not only reduces reaction times and energy consumption but also provides an economical and environmentally friendly pathway for synthesizing these heterocyclic compounds. mdpi.commdpi.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis is another green chemistry tool that has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. nih.govpnrjournal.com This technique uses microwave energy to heat the reaction mixture directly and selectively, leading to a rapid increase in temperature and significantly accelerated reaction rates. pnrjournal.comresearchgate.net Compared to conventional heating, microwave-assisted methods offer dramatically reduced reaction times (from hours to minutes or even seconds), improved yields, and often cleaner reaction profiles with fewer byproducts. nih.govnih.gov
The synthesis of various 5-substituted 3-amino-1,2,4-triazoles has been efficiently performed by the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under controlled microwave conditions. mdpi.com For example, irradiating a mixture of aminoguanidine hydrochloride and propionic acid at 180°C for 3 hours in a sealed microwave reactor resulted in a high yield of the corresponding triazole. mdpi.com This solvent-free or minimal-solvent approach is particularly advantageous for volatile starting materials and is scalable, making it a highly attractive method for the rapid synthesis of libraries of triazole-containing compounds for drug discovery. nih.govmdpi.com
Characterization Techniques for Synthesized Compounds (Methodological Focus)
The structural elucidation and confirmation of newly synthesized this compound analogues rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are indispensable tools for unambiguously determining the chemical structure of these molecules. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic compounds in solution. ktu.edu.trmdpi.com ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectra of 1,2,4-triazole propanoic acid derivatives, characteristic signals are observed for the aromatic protons of the phenyl ring, the protons of the triazole ring, and the aliphatic protons of the propanoic acid chain. nih.govnih.gov For instance, the protons of the triazole ring typically appear as singlets in the downfield region (δ 8.2-9.3 ppm), while the methylene protons (-CH₂-CH₂-COOH) of the propanoic acid moiety appear as multiplets or triplets in the upfield region (δ 2.7-3.0 ppm). nih.govmdpi.com The carboxylic acid proton (COOH) is usually observed as a broad singlet at a very downfield chemical shift (δ > 12 ppm). nih.gov
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different carbon atoms in a molecule and provides insight into their electronic environment. Key signals include those for the carbonyl carbon of the carboxylic acid (δ ~173 ppm), the carbons of the triazole ring (δ ~150-156 ppm), and the aromatic carbons of the phenyl group (δ ~120-140 ppm). nih.govurfu.ru The aliphatic carbons of the propanoic acid chain are found in the upfield region of the spectrum. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,2,4-Triazole Propanoic Acid Analogues
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid | 12.23 (sb, 1H, COOH), 7.29-7.57 (m, 10H, Ar-H), 2.70 (s, 4H, -CH₂CH₂-) | 173.6 (COOH), 155.0, 153.6 (Triazole-C), 127.5-134.8 (Aromatic-C), 30.8, 20.8 (Aliphatic-C) | nih.gov |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide | 10.55 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 7.60-8.05 (m, 8H, Ar-H) | 164.69 (C=O), 152.75, 142.51 (Triazole-C), 120.36-138.90 (Aromatic-C) | mdpi.com |
| 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole | 7.47-7.68 (m, 5H, Ar-H), 5.86-6.05 (m, 2H, =CH-), 5.11-5.32 (m, 2H, =CH₂), 4.85 (d, 1H, =CH₂), 4.54-4.65 (m, 2H, N-CH₂), 3.83 (d, 2H, S-CH₂) | 155.8, 150.8 (Triazole-C), 127.4-133.4 (Aromatic-C & =CH-), 116.9-118.1 (=CH₂), 46.6 (N-CH₂), 36.2 (S-CH₂) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov This allows for the calculation of a precise molecular formula. For synthesized 1,2,4-triazole derivatives, HRMS (often using Electrospray Ionization, ESI) is used to confirm that the elemental composition of the product matches the expected structure. nih.govnih.gov The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula; a close match (typically within 5 ppm) provides strong evidence for the correct assignment of the molecular formula. nih.gov
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for 1,2,4-Triazole Analogues
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid | C₁₇H₁₅N₃O₂ | 294.1243 | 294.1240 | nih.gov |
| 3-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid | C₁₆H₁₄N₄O₂ | 295.1195 | 295.1196 | nih.gov |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide | C₁₅H₁₁FN₄O | 283.0990 | 283.0998 | mdpi.com |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-chlorobenzamide | C₁₅H₁₁ClN₄O | 299.0694 | 299.0702 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that acts as a molecular "fingerprint". researchgate.net For 1,2,4-triazole propanoic acid derivatives, key characteristic absorption bands confirm the presence of essential functional groups. nih.gov
These include:
A broad absorption band for the O-H stretch of the carboxylic acid group, typically around 3000-3300 cm⁻¹.
A sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid, usually found near 1700 cm⁻¹. nih.gov
Absorptions corresponding to C=N and N=N stretching within the triazole ring, generally observed in the 1590-1680 cm⁻¹ region. nih.gov
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
N-H stretching vibrations (if present) around 3200-3400 cm⁻¹. nih.gov
The presence of these characteristic peaks in the IR spectrum provides corroborating evidence for the successful synthesis of the target compound. nih.govresearchgate.net
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching (broad) | ~3000-3300 | researchgate.net |
| Amide/Amine (N-H) | Stretching | ~3226-3272 | nih.gov |
| Carbonyl (C=O) | Stretching | ~1677-1733 | nih.gov |
| Triazole Ring (C=N, N=N) | Stretching | ~1558-1694 | nih.gov |
| Aromatic Ring (C=C) | Stretching | ~1440-1464 | nih.gov |
| Nitro Group (NO₂) | Stretching | ~1522 | nih.gov |
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of newly synthesized organic compounds, providing critical validation of their elemental composition and purity. For analogues of this compound, this method is routinely employed to confirm that the empirical formula derived from experimental data aligns with the calculated composition of the proposed molecular structure. The analysis typically quantifies the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S), which are fundamental to the core structure of these triazole derivatives.
The successful synthesis and structural confirmation of various 1,2,4-triazole derivatives are consistently supported by elemental analysis data. nih.govresearchgate.netdergipark.org.tr Research findings indicate that the experimentally determined percentages of C, H, and N for the synthesized molecules are in strong agreement with the theoretically calculated values, usually within a narrow margin of ±0.4%. acs.org This close correlation provides robust evidence for the successful formation of the target compounds and affirms their purity.
Several studies on 1,2,4-triazole derivatives containing a propanoic acid moiety have reported detailed elemental analysis results. For instance, the analysis of compounds in one study demonstrated a high degree of accuracy between the calculated and observed elemental compositions. nih.gov
Detailed findings from the elemental analysis of various 1,2,4-triazole analogues are presented in the tables below, showcasing the congruence between calculated and found values.
Table 1: Elemental Analysis Data for 1,2,4-Triazole Analogues Containing Propanoic Acid
| Compound ID | Molecular Formula | Analysis | C% | H% | N% |
| 3e | C₁₇H₁₅N₃O₂ | Calculated | 69.61 | 5.15 | 14.33 |
| Obtained | 69.69 | 5.26 | 14.33 | ||
| 3f | C₁₆H₁₄N₄O₂ | Calculated | 61.54 | 5.13 | 17.95 |
| Obtained | 61.58 | 5.12 | 17.96 | ||
| Data sourced from Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. nih.gov |
Further research on N-acetyl-derived Schiff bases incorporating the 1,2,4-triazole structure also relies on elemental analysis for structural verification. The data from these analyses confirm the successful synthesis of complex molecular architectures. acs.org
Table 2: Elemental Analysis of N-Acetyl Schiff Bases of 1,2,4-Triazoles
| Compound ID | Molecular Formula | Analysis | C% | H% | N% |
| 6a | C₁₉H₁₈N₄O₅S | Calculated | 56.06 | 4.38 | 13.52 |
| Found | 55.93 | 4.93 | 13.05 | ||
| Data sourced from Synthesis and Computational Evaluation of N-Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. acs.org |
The consistency of results across different series of 1,2,4-triazole analogues underscores the reliability of elemental analysis as a fundamental tool in synthetic organic chemistry for structural elucidation and purity assessment. researchgate.netresearchgate.net This analytical method, in conjunction with spectroscopic techniques, provides a comprehensive characterization of these novel compounds. nih.govdergipark.org.tr
Computational Chemistry and Theoretical Investigations of Triazole Propanoic Acid Systems
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular orbitals, bonding interactions, and electrostatic properties, providing a comprehensive picture of a molecule's electronic landscape.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including various triazole derivatives, to predict their geometric and electronic properties. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. wikipedia.org
In theoretical studies of similar triazole derivatives, the HOMO is often located on the more electron-rich portions of the molecule, such as the phenyl ring and the triazole moiety, while the LUMO is typically distributed over the electron-withdrawing groups. researchgate.net For 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid, the electron density in the HOMO would likely be concentrated on the phenyl and triazole rings, while the LUMO's density would be more shifted towards the propanoic acid group.
The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua
Table 1: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These are representative values based on typical DFT calculations for similar aromatic and heterocyclic compounds and are for illustrative purposes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. This method allows for the investigation of charge transfer interactions, hyperconjugation, and the nature of chemical bonds. NBO analysis can elucidate the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(2) | π* C(3)-N(4) | 25.8 |
| π C(5)-C(6) | π* C(7)-C(8) | 18.2 |
Note: This table presents hypothetical but plausible stabilization energies E(2) for illustrative purposes. LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively.*
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it a prime site for nucleophilic attack or deprotonation.
Spectroscopic Property Predictions (Theoretical IR, NMR, UV-Vis)
Computational methods can also be used to predict the spectroscopic properties of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of the experimental spectra.
Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule, such as stretching and bending. For this compound, characteristic vibrational frequencies would be expected for the C-H bonds of the phenyl ring, the C=O and O-H bonds of the carboxylic acid, and the various bonds within the triazole ring.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to aid in the assignment of the observed peaks to specific atoms in the molecule.
Theoretical Ultraviolet-Visible (UV-Vis) spectra are calculated by determining the electronic transition energies and oscillator strengths. These calculations can predict the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic excitations from occupied to unoccupied molecular orbitals. nih.gov
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment |
|---|---|---|
| IR | ~1700 cm⁻¹ | C=O stretch |
| ¹H NMR | ~12.0 ppm | -COOH proton |
| ¹³C NMR | ~175 ppm | -COOH carbon |
Note: These are representative predicted values for illustrative purposes and would be refined by specific DFT calculations.
Molecular Modeling and Simulation
While detailed molecular dynamics simulations for this compound are not available in the provided search results, this area of computational chemistry would typically involve studying the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into the molecule's dynamic behavior and its potential binding modes with target proteins, which is particularly relevant in drug design.
Table of Compounds
| Compound Name |
|---|
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a triazole derivative, might interact with the active site of a biological target, typically a protein or enzyme.
Molecular docking studies on various 1,2,4-triazole (B32235) derivatives have demonstrated their potential to bind with high affinity to several important biological targets. For instance, research on triazole-acetamide hybrids derived from 2-(4-isobutylphenyl)propanoic acid showed excellent binding affinities against cancer-related kinases. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.
One study identified a derivative, referred to as compound 7f, which exhibited a superior binding affinity of -176.749 kcal/mol with c-kit tyrosine kinase and -170.066 kcal/mol with protein kinase B, both of which are significant targets in cancer therapy. nih.gov Similarly, other studies on different N-substituted triazole derivatives have shown strong binding energies against enzymes like 15-lipoxygenase (15-LOX), with values lower than standard reference compounds, indicating potent inhibitory potential. nih.gov
Table 1: Predicted Binding Affinities of Example Triazole Derivatives with Biological Targets
| Compound Class | Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Triazole-acetamide Hybrid (Compound 7f) nih.gov | c-kit tyrosine kinase | -176.749 |
| Triazole-acetamide Hybrid (Compound 7f) nih.gov | Protein Kinase B | -170.066 |
| Piperdine-carboxamide Derivative (Compound 7j) nih.gov | 15-Lipoxygenase (15-LOX) | -9.80 |
| Piperdine-carboxamide Derivative (Compound 7h) nih.gov | 15-Lipoxygenase (15-LOX) | -9.70 |
Beyond predicting binding strength, molecular docking elucidates the specific molecular interactions between the ligand and the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, docking analyses of triazole-based acetamides in the binding pocket of kinase proteins have identified key hydrophobic contacts and hydrogen bonding that stabilize the complex. nih.gov In other cases, studies of thiazolidinone derivatives containing a 1,2,4-triazole ring docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase revealed interactions with key amino acid residues like Tyr138, Leu100, and Trp229. researchgate.net Understanding these interaction modes is crucial for optimizing the chemical structure of the ligand to improve its affinity and specificity for the target.
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction is a critical step in evaluating the drug-like properties of a compound. These computational models assess the pharmacokinetics of a molecule, predicting how it will be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Bioavailability, or the fraction of an administered drug that reaches systemic circulation, is a key determinant of its efficacy. mdpi.com Computational tools can predict parameters related to bioavailability, such as gastrointestinal (GI) absorption and permeability through biological barriers like the blood-brain barrier (BBB). pensoft.net Studies on various 1,2,3-triazole derivatives have shown predictions of high gastrointestinal absorption. pensoft.netresearchgate.net For instance, in silico analysis of certain pseudothiohydantoin derivatives showed excellent predicted intestinal absorption values, ranging from 90.77% to 95.75%. mdpi.com These models often rely on physicochemical properties like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.govmdpi.com
Table 2: Predicted ADME Properties for Example Triazole-Related Compounds
| Compound Class | Predicted GI Absorption | Predicted BBB Permeation | Orally Bioavailable (Lipinski's Rule) |
|---|---|---|---|
| 1,2,3-Triazole-Propanoic Acid Hybrids pensoft.net | High | No | Yes |
| Substituted 1,2,3-Triazoles researchgate.net | High | - | Yes |
| Piperdine-Carboxamide Triazoles nih.gov | Good | - | Yes |
The Cytochrome P450 (CYP) family of enzymes is central to drug metabolism. nih.govusf.edu The azole ring, a core component of many antifungal drugs, is known to interact with the heme iron in the active site of CYP enzymes, which can lead to inhibition of their metabolic activity. nih.gov This inhibition can cause significant drug-drug interactions.
In silico and in vitro studies have shown that 1,2,4-triazole-containing compounds have varied interactions with CYP isoforms. nih.govnih.gov For example, the antifungal drug posaconazole, a 1,2,4-triazole derivative, is an inhibitor of CYP3A4, the enzyme responsible for the metabolism of a large percentage of clinical drugs. nih.govusf.edunih.gov However, spectral evidence for binding can be weak or absent for some triazoles, and inhibitory potency varies widely across the class. nih.govnih.gov Computational models are used to predict whether a new chemical entity is likely to be a substrate or inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pensoft.net Studies on some triazole-related compounds have predicted no inhibitory activity against key isoforms like CYP3A4, suggesting a lower risk of certain drug-drug interactions. mdpi.com
Table 3: Predicted Cytochrome P450 (CYP) Inhibition Profiles for Example Azole Compounds
| Compound/Class | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
|---|---|---|---|---|---|
| 1,2,3-Triazole-Propanoic Acid Hybrids (H1/H4) pensoft.net | Inhibitor | Inhibitor | Inhibitor | Non-Inhibitor | Non-Inhibitor |
| Ketoconazole (Imidazole) researchgate.net | Moderate Inhibition | Strong Inhibition | - | - | Strong Inhibition |
| Posaconazole (1,2,4-Triazole) nih.govnih.gov | - | - | - | - | Inhibitor |
In Vitro Biological Activity and Mechanistic Insights of 1,2,4 Triazole Propanoic Acid Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-triazole-propanoic acid derivatives has been explored through various in vitro models, revealing their ability to modulate key pathways in the inflammatory response.
Studies on new 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety have demonstrated their capacity to modulate the release of crucial inflammatory cytokines. mdpi.com In cultures of peripheral blood mononuclear cells (PBMC) stimulated with mitogens, these compounds have shown significant effects on cytokine levels. mdpi.com
Specifically, a series of synthesized 1,2,4-triazole derivatives with a propanoic acid side chain were evaluated for their influence on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-10 (IL-10). mdpi.comresearchgate.net The findings indicated that while the compounds were generally non-toxic to the cells, they significantly reduced the levels of the pro-inflammatory cytokine TNF-α. mdpi.comresearchgate.net Certain derivatives also exhibited a notable decrease in the release of IFN-γ, another key pro-inflammatory cytokine. mdpi.comresearchgate.net These results suggest that the anti-inflammatory action of these compounds is at least partially mediated by their ability to suppress the production of key signaling molecules that drive the inflammatory cascade. mdpi.com
| Compound/Derivative | Cell Line | Mitogen | Effect on Cytokine Levels | Reference |
| 1,2,4-Triazole-propanoic acid derivatives | PBMC | Phytohaemagglutinin (PHA) | Significant reduction in TNF-α; some derivatives also decreased IFN-γ | mdpi.comresearchgate.net |
A primary mechanism for the anti-inflammatory effect of many therapeutic agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, potent inflammatory mediators. nih.gov The 1,2,4-triazole scaffold has been a key component in the design of new COX inhibitors. nih.govmdpi.com Research into diaryl-1,2,4-triazole derivatives has shown their potential to inhibit both COX-1 and COX-2 enzymes. nih.gov For instance, certain derivatives have demonstrated potent and selective inhibition of the COX-2 isoenzyme, which is preferentially expressed during inflammation. mdpi.com
In addition to COX enzymes, some 1,2,4-triazole hybrids have been investigated as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), the latter being involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. nih.gov This dual-inhibition capability suggests a broader mechanism for their anti-inflammatory effects. nih.gov The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, and its incorporation into the 1,2,4-triazole structure is a strategic approach to developing new anti-inflammatory agents. mdpi.com
| Derivative Class | Target Enzyme | Potency | Selectivity | Reference |
| Diaryl-1,2,4-triazole derivatives | COX-1, COX-2 | Potent | Varies by specific compound | nih.gov |
| Quinolone-1,2,4-triazole hybrids | COX-2, 5-LOX | High | Selective for COX-2 | nih.gov |
The anti-inflammatory activity of 1,2,4-triazole derivatives also extends to their ability to inhibit the proliferation of immune cells. In studies using human peripheral blood mononuclear cells (PBMC), newly synthesized 1,2,4-triazole derivatives have demonstrated antiproliferative activity. nih.gov This effect is significant as the proliferation of immune cells is a hallmark of chronic inflammatory conditions.
In particular, 1,2,4-triazole derivatives bearing a propanoic acid moiety have been evaluated for their antiproliferative effects in mitogen-stimulated PBMC cultures. mdpi.com While some derivatives with other acidic side chains, such as methacrylic acid, showed stronger inhibitory effects on PBMC proliferation, the propanoic acid derivatives still exhibited activity. mdpi.com This suggests that the nature of the acidic side chain can influence the antiproliferative potency of these compounds. mdpi.com
| Compound/Derivative | Cell Model | Effect | Reference |
| 1,2,4-Triazole-propanoic acid derivatives | Mitogen-stimulated PBMC | Antiproliferative activity | mdpi.com |
| 1,2,4-Triazole-methacrylic acid derivatives | PBMC | Antiproliferative activity | nih.gov |
Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antimicrobial agents. mdpi.com Derivatives of 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid have been investigated for their potential to combat various pathogenic microorganisms.
The antibacterial efficacy of 1,2,4-triazole-propanoic acid derivatives has been assessed against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com While some 1,2,4-triazole derivatives have shown broad-spectrum antibacterial activity, the specific derivatives containing a propanoic acid moiety have exhibited more modest effects compared to analogs with different side chains. mdpi.comnih.gov For instance, in a comparative study, 1,2,4-triazole derivatives with a methacrylic acid system displayed stronger antibacterial action. mdpi.com
Despite this, the inherent antibacterial potential of the 1,2,4-triazole scaffold remains significant, with many derivatives showing promising activity against various bacterial strains. nih.govktu.edu.tr
| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |
| 1,2,4-Triazole-propanoic acid derivatives | Gram-positive and Gram-negative | Lower antibacterial activity compared to methacrylic acid analogues | mdpi.com |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong antibacterial activity | nih.gov |
The 1,2,4-triazole ring is a cornerstone of many clinically important antifungal drugs. nih.gov Consequently, novel derivatives are frequently screened for their antifungal properties. ekb.egresearchgate.net Research into 1,2,4-triazole-propanoic acid derivatives has included assessments of their activity against pathogenic fungi. mdpi.com Similar to the antibacterial findings, these compounds demonstrated some antifungal effects, although they were less potent than their methacrylic acid counterparts. mdpi.com
The broader class of 1,2,4-triazole derivatives continues to be a rich source of potential new antifungal agents, with numerous studies reporting significant efficacy against a range of fungal pathogens, including various Candida species. nih.govekb.eg The structural modifications of the 1,2,4-triazole core, including the nature of the side chains, play a crucial role in determining the antifungal potency and spectrum. researchgate.net
| Derivative Class | Fungal Strains Tested | Observed Activity | Reference |
| 1,2,4-Triazole-propanoic acid derivatives | Pathogenic fungi | Lower antifungal activity compared to methacrylic acid analogues | mdpi.com |
| 1,2,4-Triazole-thiazolidin-4-one derivatives | Candida albicans | Good to excellent antifungal efficacy | ekb.eg |
| Hybrid benzothiazolyl-triazole analogues | Candida albicans | Significant potential as antifungal agents | ekb.eg |
Anthelmintic Efficacy
Research into the anthelmintic properties of 1,2,4-triazole-propanoic acid derivatives has shown their potential in combating nematode infections. Studies have been conducted on the free-living nematode Rhabditis sp. to determine the efficacy of these compounds.
A study investigating a series of new 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated that some of these compounds exhibit anthelmintic activity. mdpi.com It was noted that the presence of two 2-pyridyl substituents or a 2-pyridyl and a 4-methylphenyl substituent appeared to enhance the anthelmintic potential of the compounds. nih.gov However, when compared to analogous 1,2,4-triazole derivatives with a methacrylic acid system, the propanoic acid derivatives showed lower anthelmintic activity, which is potentially linked to the absence of a double bond in the aliphatic side chain of the acid. mdpi.com
Another study on 1,2,4-triazole derivatives, though not exclusively propanoic acid derivatives, also highlighted their potential as nematicides. nih.gov This research, conducted on Rhabditis sp., underscores the interest in the 1,2,4-triazole scaffold for developing new anthelmintic agents. nih.gov
**Table 1: Anthelmintic Activity of 1,2,4-Triazole-Propanoic Acid Derivatives against *Rhabditis sp.***
| Compound | Substituents | Activity | Reference |
| Derivative 3a | Two 2-pyridyl groups | Active | nih.gov |
| Derivative 3c | 2-pyridyl and 4-methylphenyl groups | Active | nih.gov |
Anticancer Activity
The anticancer potential of 1,2,4-triazole-propanoic acid derivatives has been a significant area of investigation, with studies focusing on their ability to inhibit the growth of cancer cells and understanding the underlying molecular mechanisms.
Several studies have demonstrated the in vitro anti-proliferative effects of 1,2,4-triazole derivatives against various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2.
One study synthesized a series of 5-pyridinyl-1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton and evaluated their antiproliferative activity. nih.gov The results showed that some of these compounds possessed potent activity against HepG2 cells, with IC50 values in the low micromolar range. nih.gov Specifically, compounds with certain substitutions on the phenyl ring demonstrated significant growth inhibitory effects. nih.gov
Another research effort focused on structural hybrids of 1,2,4-triazole and acetamides derived from 2-(4-isobutylphenyl) propanoic acid. semanticscholar.org These compounds were tested against the HepG2 cell line, and one derivative with two methyl moieties at the ortho-position of the phenyl ring exhibited the highest anti-proliferative activity with an IC50 value of 16.782 µg/mL. semanticscholar.org
Table 2: In Vitro Anti-Proliferative Activity of 1,2,4-Triazole Derivatives against HepG2 Cancer Cell Line
| Compound Derivative | Structure Description | IC50 (µM) | Reference |
| 3a | 5-pyridinyl-1,2,4-triazole with acetamido carboxylic acid | 8.83 | nih.gov |
| 3c | 5-pyridinyl-1,2,4-triazole with acetamido carboxylic acid | 4.72 | nih.gov |
| 3d | 5-pyridinyl-1,2,4-triazole with acetamido carboxylic acid | 3.78 | nih.gov |
| 7f | N-arylated 1,2,4-triazole coupled acetamide (B32628) | 16.782 µg/mL | semanticscholar.org |
To understand the mechanism behind their anticancer activity, researchers have explored the potential molecular targets of these 1,2,4-triazole derivatives. Key signaling pathways involved in cancer cell proliferation and survival have been investigated.
One study on 5-pyridinyl-1,2,4-triazole derivatives found that their anti-proliferative effects were linked to the inhibition of Focal Adhesion Kinase (FAK). nih.gov The inhibition of FAK subsequently led to a decrease in the phosphorylation levels of downstream signaling proteins, including PI3K and Akt (also known as Protein Kinase B). nih.govescholarship.org This suggests that these compounds can disrupt pro-survival pathways in cancer cells.
Furthermore, molecular docking studies have been employed to predict the binding affinities of 1,2,4-triazole derivatives to key cancer-related proteins. A study involving structural hybrids of 1,2,4-triazole and acetamides showed excellent predicted binding affinities to both c-kit tyrosine kinase and Protein Kinase B. semanticscholar.org These computational findings suggest that these proteins could be direct or indirect targets of these compounds, contributing to their anticancer effects. semanticscholar.org
Other Investigated Biological Activities
Beyond anthelmintic and anticancer research, the biological activities of 1,2,4-triazole-propanoic acid and related derivatives have been explored in other areas.
While direct studies on the antileishmanial activity of "this compound" are limited, research on the broader class of 1,2,4-triazole derivatives has indicated their potential against protozoan parasites like Leishmania.
Studies on synthetic derivatives of terpenes containing a triazole moiety have been evaluated against Leishmania braziliensis and Leishmania infantum. mdpi.comnih.gov Although the activity was generally moderate, these findings support the exploration of the 1,2,4-triazole scaffold in the development of new antileishmanial agents. mdpi.com The antiparasitic effect was found to be associated with structural features such as the linker length between the main molecular body and the triazole ring. mdpi.com
The 1,2,4-triazole nucleus is a component of various agrochemicals, including fungicides and herbicides, and some derivatives have been investigated for their role as plant growth regulators. rjptonline.orgresearchgate.net These compounds can influence the hormonal balance in plants, affecting processes like shoot elongation and root growth. researchgate.net
Triazole-based compounds can modulate the endogenous levels of phytohormones such as gibberellins, cytokinins, and auxins. researchgate.net For instance, paclobutrazol, a well-known triazole derivative, acts as an antagonist of gibberellins, leading to reduced shoot growth in various fruit trees. researchgate.net While specific studies on "this compound" for plant growth regulation are not widely documented, the established role of the 1,2,4-triazole moiety in this field suggests a potential area for future investigation. rjptonline.orgresearchgate.net
Structure Activity Relationship Sar and Structural Optimization
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the core structure of 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid have revealed that the nature and position of substituents on the aromatic rings play a pivotal role in modulating biological potency and selectivity. Studies on analogous 1,2,4-triazole (B32235) derivatives have provided valuable insights into these relationships. nih.gov
For instance, in a series of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids, the substituents at the R¹ and R² positions of the triazole ring significantly influenced their anti-inflammatory activity, specifically their ability to inhibit cytokines like TNF-α and IFN-γ. nih.gov The presence of pyridyl substituents was shown to be particularly important. For example, compounds with two 2-pyridyl substituents or a combination of a 4-pyridyl and a phenyl substituent demonstrated enhanced inhibitory effects on IFN-γ levels. nih.gov This suggests that the nitrogen atom in the pyridine (B92270) ring may be involved in key interactions with biological targets.
Furthermore, the substitution on the phenyl ring attached to the triazole nitrogen also dictates the biological outcome. The introduction of a 4-methylphenyl group in place of a phenyl group, in combination with a 2-pyridyl substituent on the triazole ring, was found to increase the anthelmintic potential of these compounds. nih.gov Conversely, attaching a 4-nitrophenyl group to the triazole nitrogen resulted in a compound with notable TNF-α inhibitory activity. nih.gov
The following table summarizes the impact of various substituents on the biological activities of analogous 1,2,4-triazole propanoic acid derivatives. nih.gov
| Compound Analogue | R¹ Substituent (Triazole Ring) | R² Substituent (Triazole Ring) | Observed Activity Enhancement |
| 3a | 2-pyridyl | 2-pyridyl | Increased TNF-α inhibition and antituberculosis activity. nih.gov |
| 3c | 2-pyridyl | 4-methylphenyl | Increased TNF-α inhibition and anthelmintic potential. nih.gov |
| 3e | 4-pyridyl | Phenyl | Decreased IFN-γ levels and increased antituberculosis activity. nih.gov |
| 3g | Phenyl | Phenyl | Improved ability to decrease IFN-γ levels. nih.gov |
These findings underscore the sensitivity of the biological activity to the electronic and steric properties of the substituents on both the triazole and phenyl rings. The data suggests that heteroaromatic rings like pyridine can form crucial interactions, and even small changes, such as the addition of a methyl group, can shift the therapeutic potential of the molecule.
Significance of the Propanoic Acid Moiety in Molecular Recognition and Activity
The propanoic acid moiety is a critical pharmacophoric feature in a wide range of biologically active molecules, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. In the context of this compound and its derivatives, this acidic functional group is integral to the molecule's interaction with its biological targets. nih.gov
The carboxyl group of the propanoic acid can act as a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes or receptors. This interaction is often crucial for anchoring the molecule in the correct orientation for its biological effect.
Interestingly, while the propanoic acid group is essential for certain activities, its presence can sometimes be detrimental to others. For example, in a study comparing 1,2,4-triazole derivatives with a propanoic acid moiety to those with a methacrylic acid moiety, the propanoic acid derivatives showed reduced antibacterial activity. nih.gov This highlights the specific role of the linker and acidic group in mediating different biological responses. The flexibility of the propanoic acid chain allows the carboxyl group to orient itself optimally within a binding pocket, a feature that a more rigid linker like methacrylic acid may not afford.
Rational Design Principles for Novel Derivatives Based on SAR Elucidation
The elucidation of structure-activity relationships provides a foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Based on the SAR data from analogous compounds, several design principles can be proposed for the optimization of the this compound scaffold.
One key principle is the strategic introduction of substituents on the phenyl ring of the 4-phenyl-4H-1,2,4-triazole core. Given that substitutions on this ring can modulate activity, a systematic exploration of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions is warranted. This can lead to the identification of derivatives with enhanced interactions with the target protein. For example, if a hydrophobic pocket is present in the target's active site, introducing lipophilic substituents on the phenyl ring could increase binding affinity and potency.
Another design strategy involves the modification of the propanoic acid side chain. While the carboxyl group is often essential, its replacement with bioisosteres such as a tetrazole or a hydroxamic acid could lead to improved metabolic stability or different binding modes. For instance, hydroxamic acids are known zinc-binding groups and have been successfully incorporated into histone deacetylase (HDAC) inhibitors that also feature a triazole-phenyl scaffold. nih.gov
Furthermore, the SAR data indicates that substitutions on the triazole ring itself can have a profound impact on activity. nih.gov The introduction of small, hydrogen-bonding groups or heterocyclic rings could lead to new interactions with the biological target. Molecular modeling and docking studies can be employed to visualize the binding of the parent compound and to predict which modifications would lead to more favorable interactions. By combining the insights from SAR studies with computational chemistry techniques, novel derivatives of this compound can be designed with a higher probability of success.
The following table outlines some rational design strategies based on the available SAR information.
| Molecular Scaffold Component | Design Strategy | Rationale |
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To probe the electronic and steric requirements of the binding pocket and enhance potency and selectivity. |
| Propanoic Acid Moiety | Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid). | To improve metabolic stability, alter binding interactions, or target different classes of enzymes. nih.gov |
| Triazole Ring | Substitution with different aromatic or heterocyclic groups. | To introduce new interaction points (e.g., hydrogen bonds, pi-stacking) with the biological target. nih.gov |
By systematically applying these design principles, it is possible to develop new chemical entities based on the this compound structure with optimized therapeutic properties.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways for Derivatization
Future research should prioritize the development of versatile and efficient synthetic strategies to create a diverse library of derivatives based on the core structure of 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid. Derivatization can be targeted at three primary locations: the propanoic acid chain, the phenyl ring, and the triazole ring.
Modification of the Propanoic Acid Moiety: The carboxylic acid group is a prime site for modification. It can be converted into a variety of functional groups such as esters, amides, and hydrazides. nih.govnih.gov For instance, coupling with various amines or amino acids could yield novel amide derivatives with potentially enhanced biological activities and altered pharmacokinetic profiles. semanticscholar.org
Substitution on the Phenyl Ring: Introducing diverse substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can significantly influence the electronic properties and steric profile of the molecule. Methodologies like Suzuki cross-coupling reactions, which have been successfully used for synthesizing 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, could be adapted for this purpose. nih.govnih.gov
Functionalization of the Triazole Ring: While the 4-substituted 4H-1,2,4-triazole is generally stable, exploring reactions that could introduce substituents at the C3 or C5 positions would open up new avenues for structural diversity.
A systematic approach to synthesizing these derivatives would enable the construction of a comprehensive structure-activity relationship (SAR) database, crucial for optimizing the compound for specific applications. nih.gov
| Derivatization Site | Potential Modification | Synthetic Method Example | Potential Impact |
| Propanoic Acid Chain | Amide formation | Carbodiimide coupling with amines | Altered solubility, bioavailability, and target interaction |
| Propanoic Acid Chain | Ester formation | Fischer esterification with alcohols | Modified lipophilicity and prodrug potential |
| Phenyl Ring | Halogenation | Electrophilic aromatic substitution | Enhanced binding affinity through halogen bonding |
| Phenyl Ring | Arylation/Alkylation | Suzuki or Sonogashira cross-coupling | Introduction of bulky or conjugated systems |
| Triazole Ring | C-H functionalization | Direct C-H activation (if feasible) | Novel structural scaffolds with unique properties |
Advanced Computational Approaches for Targeted Drug Design and Mechanistic Elucidation
Computational tools are indispensable in modern drug discovery and can be powerfully applied to the study of this compound and its derivatives. acs.org
Molecular Docking: This technique can predict the binding modes and affinities of the compound and its analogs against various biological targets. nih.govmdpi.com Given the prevalence of triazoles as antifungal agents that target lanosterol (B1674476) 14α-demethylase (CYP51), docking studies could elucidate the binding interactions with this enzyme. nih.gov Similarly, exploring interactions with cancer-related targets like kinases or sirtuins could guide the design of novel anticancer agents. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of predicted binding poses and revealing key interactions that contribute to binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov
These computational approaches, when used in concert, can significantly accelerate the identification of potent and selective lead compounds for various therapeutic areas. semanticscholar.orgnih.gov
Development of Specific In Vitro Assays for Targeted Biological Pathways and Mechanisms
Building on computational predictions and the known activities of related triazole compounds, future research must involve the development and implementation of targeted in vitro assays.
Antifungal Activity: The primary and most evident path is to screen the compound and its derivatives against a panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species. nih.govnih.gov Minimum Inhibitory Concentration (MIC) assays would be the standard method to quantify antifungal potency. nih.gov Subsequent mechanistic studies could involve ergosterol (B1671047) biosynthesis assays to confirm inhibition of the CYP51 enzyme. nih.gov
Anticancer Activity: Antiproliferative assays against a diverse panel of human cancer cell lines (e.g., lung, breast, liver) are essential to explore its oncology potential. mdpi.combiointerfaceresearch.comnih.gov Follow-up studies could investigate the mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways (e.g., EGFR, BRAF). mdpi.com
Enzyme Inhibition Assays: Based on docking studies, specific enzyme inhibition assays for targets like kinases, sirtuins, or proteases can be conducted to validate computational hits and determine inhibitory potency (IC50 values). nih.gov
Anticonvulsant and Anti-inflammatory Screening: Given the broad biological profile of triazoles, screening for anticonvulsant and anti-inflammatory activities could uncover additional therapeutic applications. researchgate.netresearchgate.net
The data from these assays will be critical for validating computational models and establishing the biological potential of newly synthesized derivatives. researchgate.net
Broader Investigation into Agrochemistry and Material Sciences Applications
The utility of the 1,2,4-triazole (B32235) scaffold extends beyond medicine into agrochemistry and material science, suggesting wider potential applications for this compound. nih.gov
Agrochemicals: Many commercial fungicides and herbicides are based on the triazole ring structure. rjptonline.orgresearchgate.net The subject compound and its derivatives should be investigated for their potential as plant growth regulators, herbicides, or fungicides for crop protection. rjptonline.org Their efficacy against plant-pathogenic fungi could represent a significant area of research.
Material Science: Triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including steel and copper, in acidic or saline environments. researchgate.netmdpi.comktu.ltresearchgate.net The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective film. mdpi.com The propanoic acid group could further enhance this property by improving solubility and providing an additional point of interaction with the metal surface. Research in this area would involve electrochemical tests and surface analysis to evaluate the corrosion inhibition efficiency. ktu.lt Furthermore, triazole-containing compounds are explored for their applications in creating polymers and luminescent materials due to their thermal stability and electronic properties. nih.govnih.gov
By expanding the scope of investigation into these non-medical fields, the full potential of this compound as a versatile chemical scaffold can be explored.
Q & A
Basic Synthesis and Optimization
Q: What are the optimal synthetic routes and reaction conditions for preparing 3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid? A: The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, triazole-containing intermediates (e.g., 4H-1,2,4-triazole derivatives) are often synthesized by reacting hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions. Key steps may include:
- Cyclization : Use of acetic acid or sodium carbonate as catalysts for triazole ring formation .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylpropanoic acid moiety to the triazole core .
- Purification : Recrystallization from ethanol/water mixtures to isolate the final product .
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A: A combination of techniques is critical:
- 1H/13C NMR : To identify proton environments (e.g., triazole protons at δ 8.5–9.0 ppm) and carbon signals (e.g., carboxylic acid carbons at ~170 ppm) .
- IR Spectroscopy : Confirmation of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and triazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N content) .
Biological Activity Screening
Q: What in vitro assays are appropriate for evaluating the bioactivity of this compound? A: Prioritize assays aligned with triazole derivatives’ known pharmacological profiles:
- Antiproliferative Assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Enzyme Inhibition : HDAC or kinase inhibition assays, given triazoles’ role in epigenetic modulation .
- Antimicrobial Screening : Broth microdilution for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to optimize this compound’s activity? A: Focus on modifying key regions:
- Triazole Substituents : Introduce electron-withdrawing groups (e.g., nitro, halogens) to enhance binding affinity .
- Phenylpropanoic Acid Chain : Vary chain length or substitute with heterocycles (e.g., thiazole) to improve solubility or target specificity .
- Bioisosteric Replacement : Replace the triazole with imidazole or tetrazole rings to compare activity profiles .
Computational Modeling for Pharmacokinetics
Q: Which computational tools predict this compound’s ADMET properties? A: Use in silico platforms like:
- SwissADME : Predicts logP (lipophilicity), bioavailability, and blood-brain barrier penetration .
- AutoDock Vina : Docking simulations to identify potential protein targets (e.g., HDACs or kinases) .
- Molinspiration : Estimates drug-likeness parameters (e.g., topological polar surface area) .
Addressing Contradictory Bioassay Data
Q: What strategies resolve discrepancies in biological activity data across studies? A:
- Dose-Response Curves : Confirm activity trends with multiple concentrations (e.g., IC50 values).
- Assay Replication : Repeat under standardized conditions (e.g., pH, temperature) .
- Metabolic Stability Tests : Use liver microsomes to assess whether metabolites contribute to observed effects .
Yield Optimization in Multi-Step Synthesis
Q: How can researchers improve synthetic yields for this compound? A:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization steps .
- Microwave-Assisted Synthesis : Reduce reaction time and improve purity for intermediates .
Metabolic Pathway Analysis
Q: What methods assess metabolic stability and degradation pathways? A:
- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .
- CYP450 Inhibition Assays : Determine if the compound inhibits key enzymes (e.g., CYP3A4) .
Crystallography Challenges
Q: Why is obtaining X-ray crystallographic data challenging for this compound? A:
- Flexible Side Chains : The propanoic acid chain may hinder crystal packing. Use co-crystallization with coformers (e.g., amines) .
- Polymorphism : Screen multiple solvents (e.g., DMSO, MeOH) to isolate stable polymorphs .
Advanced Functionalization Strategies
Q: How can researchers introduce functional groups to enhance target selectivity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
